molecular formula C11H10ClN3OS B10977452 N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea CAS No. 412947-31-0

N-(3-chlorophenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

Cat. No.: B10977452
CAS No.: 412947-31-0
M. Wt: 267.74 g/mol
InChI Key: SZPQTSUDPDNCAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 4-methyl-2-isothiocyanatothiazole. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pH conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures and environmental regulations are strictly followed to minimize the impact on workers and the environment.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(4-methyl-1,3-thiazol-2-yl)urea involves its

Properties

CAS No.

412947-31-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C11H10ClN3OS/c1-7-6-17-11(13-7)15-10(16)14-9-4-2-3-8(12)5-9/h2-6H,1H3,(H2,13,14,15,16)

InChI Key

SZPQTSUDPDNCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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